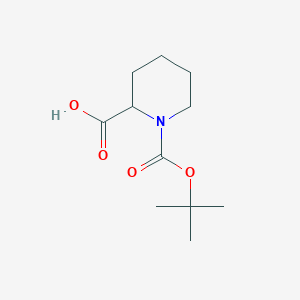

N-Boc-2-piperidinecarboxylic acid

Cat. No. B130423

Key on ui cas rn:

98303-20-9

M. Wt: 229.27 g/mol

InChI Key: JQAOHGMPAAWWQO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06096762

Procedure details

N-Boc-L-pipecolic acid (0.280 g, 1.22 mmol) was esterified with 1-phenyl-7-(3'-pyridyl)-heptan-4-ol (0.394 g, 1.46 mmol) employing EDC hydrochloride (0.350 g, 1.83 mmol) and 4-dimethylaminopyridine (0.081 g, 0.663 mmol) in acetonitrile (25 mL). Purification by silica gel chromatography, eluting with chloroform/methanol (100:0 to 99:1), gave the pure 1-phenyl-7-(3'-pyridyl)-heptan-4-ol ester of N-Boc-pipecolic acid in 85% yield (0.498 g) as a colorless oil. MS: M+H=481. LC-MS: System 2 (4 min gradient), tR =3.8 min. A portion of this N-Boc ester (0.369 g, 0.768 mmol) was deprotected as described in example 1 with trifluoroacetic acid. The crude product was then coupled with α,α-difluoro-3,4,5-trimethoxyphenylacetic acid (0.241 g, 0.921 mmol), using EDC hydrochloride (0.220 g, 1.15 mmol) and 4-dimethylaminopyridine (0.101 g, 0.826 mmol) in acetonitrile (25 mL). After extractive work up as described in example 1, the product was purified by silica gel chromatography, eluting with hexane/ethyl acetate (4:1 to 1:1), to give the title compound (0.624 g, 1.05 mmol, 78%) as a pale yellow oil. MS: M+H=625. 1H-NMR: 8.38-8.34 (m, 2H), 7.75-7.00 (m, 7H), 6.76-6.63 (m & s, 2H), 5.25-4.10 (4×m, 2H), 3.80-3.50 (m, 1OH), 3.00-2.85 (m, 1H), 2.52 (m, 2H), 2.25-1.00 (4×m, 16H). LC-MS: System 2 (4 min gradient), tR, for the diastereomers=3.6 and 3.8 min. Anal. C35H42N2O6F2, C=67.40, H=6.85, N=4.23, F=5.86 (found) C=67.29, H=6.78, N=4.48, F=6.08 (calcd.).

[Compound]

Name

1-phenyl-7-(3'-pyridyl)-heptan-4-ol

Quantity

0.394 g

Type

reactant

Reaction Step Two

Name

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([O:5][C:6]([N:8]1[C@H:13]([C:14]([OH:16])=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])[CH3:3].CCN=C=NCCCN(C)C.Cl>CN(C)C1C=CN=CC=1.C(#N)C>[C:6]([N:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH:13]1[C:14]([OH:16])=[O:15])([O:5][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:7] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.28 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O

|

Step Two

[Compound]

|

Name

|

1-phenyl-7-(3'-pyridyl)-heptan-4-ol

|

|

Quantity

|

0.394 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0.35 g

|

|

Type

|

reactant

|

|

Smiles

|

CCN=C=NCCCN(C)C.Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0.081 g

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C1=CC=NC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by silica gel chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with chloroform/methanol (100:0 to 99:1)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OC(C)(C)C)N1C(C(=O)O)CCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06096762

Procedure details

N-Boc-L-pipecolic acid (0.280 g, 1.22 mmol) was esterified with 1-phenyl-7-(3'-pyridyl)-heptan-4-ol (0.394 g, 1.46 mmol) employing EDC hydrochloride (0.350 g, 1.83 mmol) and 4-dimethylaminopyridine (0.081 g, 0.663 mmol) in acetonitrile (25 mL). Purification by silica gel chromatography, eluting with chloroform/methanol (100:0 to 99:1), gave the pure 1-phenyl-7-(3'-pyridyl)-heptan-4-ol ester of N-Boc-pipecolic acid in 85% yield (0.498 g) as a colorless oil. MS: M+H=481. LC-MS: System 2 (4 min gradient), tR =3.8 min. A portion of this N-Boc ester (0.369 g, 0.768 mmol) was deprotected as described in example 1 with trifluoroacetic acid. The crude product was then coupled with α,α-difluoro-3,4,5-trimethoxyphenylacetic acid (0.241 g, 0.921 mmol), using EDC hydrochloride (0.220 g, 1.15 mmol) and 4-dimethylaminopyridine (0.101 g, 0.826 mmol) in acetonitrile (25 mL). After extractive work up as described in example 1, the product was purified by silica gel chromatography, eluting with hexane/ethyl acetate (4:1 to 1:1), to give the title compound (0.624 g, 1.05 mmol, 78%) as a pale yellow oil. MS: M+H=625. 1H-NMR: 8.38-8.34 (m, 2H), 7.75-7.00 (m, 7H), 6.76-6.63 (m & s, 2H), 5.25-4.10 (4×m, 2H), 3.80-3.50 (m, 1OH), 3.00-2.85 (m, 1H), 2.52 (m, 2H), 2.25-1.00 (4×m, 16H). LC-MS: System 2 (4 min gradient), tR, for the diastereomers=3.6 and 3.8 min. Anal. C35H42N2O6F2, C=67.40, H=6.85, N=4.23, F=5.86 (found) C=67.29, H=6.78, N=4.48, F=6.08 (calcd.).

[Compound]

Name

1-phenyl-7-(3'-pyridyl)-heptan-4-ol

Quantity

0.394 g

Type

reactant

Reaction Step Two

Name

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([O:5][C:6]([N:8]1[C@H:13]([C:14]([OH:16])=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])[CH3:3].CCN=C=NCCCN(C)C.Cl>CN(C)C1C=CN=CC=1.C(#N)C>[C:6]([N:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH:13]1[C:14]([OH:16])=[O:15])([O:5][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:7] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.28 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O

|

Step Two

[Compound]

|

Name

|

1-phenyl-7-(3'-pyridyl)-heptan-4-ol

|

|

Quantity

|

0.394 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0.35 g

|

|

Type

|

reactant

|

|

Smiles

|

CCN=C=NCCCN(C)C.Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0.081 g

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C1=CC=NC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by silica gel chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with chloroform/methanol (100:0 to 99:1)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OC(C)(C)C)N1C(C(=O)O)CCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06096762

Procedure details

N-Boc-L-pipecolic acid (0.280 g, 1.22 mmol) was esterified with 1-phenyl-7-(3'-pyridyl)-heptan-4-ol (0.394 g, 1.46 mmol) employing EDC hydrochloride (0.350 g, 1.83 mmol) and 4-dimethylaminopyridine (0.081 g, 0.663 mmol) in acetonitrile (25 mL). Purification by silica gel chromatography, eluting with chloroform/methanol (100:0 to 99:1), gave the pure 1-phenyl-7-(3'-pyridyl)-heptan-4-ol ester of N-Boc-pipecolic acid in 85% yield (0.498 g) as a colorless oil. MS: M+H=481. LC-MS: System 2 (4 min gradient), tR =3.8 min. A portion of this N-Boc ester (0.369 g, 0.768 mmol) was deprotected as described in example 1 with trifluoroacetic acid. The crude product was then coupled with α,α-difluoro-3,4,5-trimethoxyphenylacetic acid (0.241 g, 0.921 mmol), using EDC hydrochloride (0.220 g, 1.15 mmol) and 4-dimethylaminopyridine (0.101 g, 0.826 mmol) in acetonitrile (25 mL). After extractive work up as described in example 1, the product was purified by silica gel chromatography, eluting with hexane/ethyl acetate (4:1 to 1:1), to give the title compound (0.624 g, 1.05 mmol, 78%) as a pale yellow oil. MS: M+H=625. 1H-NMR: 8.38-8.34 (m, 2H), 7.75-7.00 (m, 7H), 6.76-6.63 (m & s, 2H), 5.25-4.10 (4×m, 2H), 3.80-3.50 (m, 1OH), 3.00-2.85 (m, 1H), 2.52 (m, 2H), 2.25-1.00 (4×m, 16H). LC-MS: System 2 (4 min gradient), tR, for the diastereomers=3.6 and 3.8 min. Anal. C35H42N2O6F2, C=67.40, H=6.85, N=4.23, F=5.86 (found) C=67.29, H=6.78, N=4.48, F=6.08 (calcd.).

[Compound]

Name

1-phenyl-7-(3'-pyridyl)-heptan-4-ol

Quantity

0.394 g

Type

reactant

Reaction Step Two

Name

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([O:5][C:6]([N:8]1[C@H:13]([C:14]([OH:16])=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])[CH3:3].CCN=C=NCCCN(C)C.Cl>CN(C)C1C=CN=CC=1.C(#N)C>[C:6]([N:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH:13]1[C:14]([OH:16])=[O:15])([O:5][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:7] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.28 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O

|

Step Two

[Compound]

|

Name

|

1-phenyl-7-(3'-pyridyl)-heptan-4-ol

|

|

Quantity

|

0.394 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0.35 g

|

|

Type

|

reactant

|

|

Smiles

|

CCN=C=NCCCN(C)C.Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0.081 g

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C1=CC=NC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by silica gel chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with chloroform/methanol (100:0 to 99:1)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OC(C)(C)C)N1C(C(=O)O)CCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06096762

Procedure details

N-Boc-L-pipecolic acid (0.280 g, 1.22 mmol) was esterified with 1-phenyl-7-(3'-pyridyl)-heptan-4-ol (0.394 g, 1.46 mmol) employing EDC hydrochloride (0.350 g, 1.83 mmol) and 4-dimethylaminopyridine (0.081 g, 0.663 mmol) in acetonitrile (25 mL). Purification by silica gel chromatography, eluting with chloroform/methanol (100:0 to 99:1), gave the pure 1-phenyl-7-(3'-pyridyl)-heptan-4-ol ester of N-Boc-pipecolic acid in 85% yield (0.498 g) as a colorless oil. MS: M+H=481. LC-MS: System 2 (4 min gradient), tR =3.8 min. A portion of this N-Boc ester (0.369 g, 0.768 mmol) was deprotected as described in example 1 with trifluoroacetic acid. The crude product was then coupled with α,α-difluoro-3,4,5-trimethoxyphenylacetic acid (0.241 g, 0.921 mmol), using EDC hydrochloride (0.220 g, 1.15 mmol) and 4-dimethylaminopyridine (0.101 g, 0.826 mmol) in acetonitrile (25 mL). After extractive work up as described in example 1, the product was purified by silica gel chromatography, eluting with hexane/ethyl acetate (4:1 to 1:1), to give the title compound (0.624 g, 1.05 mmol, 78%) as a pale yellow oil. MS: M+H=625. 1H-NMR: 8.38-8.34 (m, 2H), 7.75-7.00 (m, 7H), 6.76-6.63 (m & s, 2H), 5.25-4.10 (4×m, 2H), 3.80-3.50 (m, 1OH), 3.00-2.85 (m, 1H), 2.52 (m, 2H), 2.25-1.00 (4×m, 16H). LC-MS: System 2 (4 min gradient), tR, for the diastereomers=3.6 and 3.8 min. Anal. C35H42N2O6F2, C=67.40, H=6.85, N=4.23, F=5.86 (found) C=67.29, H=6.78, N=4.48, F=6.08 (calcd.).

[Compound]

Name

1-phenyl-7-(3'-pyridyl)-heptan-4-ol

Quantity

0.394 g

Type

reactant

Reaction Step Two

Name

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([O:5][C:6]([N:8]1[C@H:13]([C:14]([OH:16])=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])[CH3:3].CCN=C=NCCCN(C)C.Cl>CN(C)C1C=CN=CC=1.C(#N)C>[C:6]([N:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH:13]1[C:14]([OH:16])=[O:15])([O:5][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:7] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.28 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O

|

Step Two

[Compound]

|

Name

|

1-phenyl-7-(3'-pyridyl)-heptan-4-ol

|

|

Quantity

|

0.394 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0.35 g

|

|

Type

|

reactant

|

|

Smiles

|

CCN=C=NCCCN(C)C.Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0.081 g

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C1=CC=NC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by silica gel chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with chloroform/methanol (100:0 to 99:1)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OC(C)(C)C)N1C(C(=O)O)CCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |